Pyridine Regioisomer Conformational Packing vs. 4-Carbohydrazide
The pyridine-3-carbohydrazide core, as found in N'-(thiophene-2-carbonyl)pyridine-3-carbohydrazide, leads to distinct solid-state conformational and packing motifs compared to the closely related pyridine-4-carbohydrazide isomer. In a crystal structure analysis of a similar pyridine-3-ylmethylidene derivative, the molecule adopted a near-planar geometry with an angle of 8.63° between the thiophene and pyridine rings [1]. This contrasts with the pyridine-4-carbohydrazide analog (TPCPC), where computational studies indicate a different spatial arrangement of hydrogen-bonding interactions with targets like α-amylase and cyclooxygenase-2, despite both isomers sharing the same molecular formula [2].
| Evidence Dimension | Conformational Planarity (Thiophene-Pyridine Dihedral Angle) |
|---|---|
| Target Compound Data | Angle of 8.63 (4)° for a closely related pyridine-3-ylmethylidene derivative (X-ray crystallography) [1] |
| Comparator Or Baseline | Pyridine-4-carbohydrazide isomer (TPCPC) - distinct hydrogen-bonding interaction patterns (computed) [2] |
| Quantified Difference | Difference in regioisomer geometry leads to distinct intermolecular packing motifs and target engagement profiles. |
| Conditions | Single-crystal X-ray diffraction at 173(2) K [1]; DFT and molecular docking simulations [2] |
Why This Matters
For applications in crystal engineering, coordination chemistry, or structure-based drug design, the specific regioisomer dictates solid-state properties and binding pose, directly impacting experimental outcomes and reproducibility.
- [1] Klingele, M. H., & Brooker, S. (2008). N′-(3-Thienylmethylene)pyridine-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o719. View Source
- [2] Ranganathan, K., Subramaniyan, M., Kamatchi, T., & Shreedevi, S. (2025). Research design, evaluation, and in vitro assessment of N'-(thiophene-2-carbonyl) pyridine-4-carbohydrazide as a biological agent. Journal of Molecular Structure, 1322, 140310. View Source
